molecular formula C11H9NO2 B11908046 8-Methoxyquinoline-3-carbaldehyde

8-Methoxyquinoline-3-carbaldehyde

Cat. No.: B11908046
M. Wt: 187.19 g/mol
InChI Key: HDDHMFWOMKQSGB-UHFFFAOYSA-N
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Description

8-Methoxyquinoline-3-carbaldehyde is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of a methoxy group at the 8-position and an aldehyde group at the 3-position of the quinoline ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxyquinoline-3-carbaldehyde typically involves the functionalization of quinoline derivatives. One common method is the Vilsmeier-Haack reaction, which involves the formylation of 8-methoxyquinoline using a formylating agent such as DMF (dimethylformamide) and POCl₃ (phosphorus oxychloride). The reaction proceeds under mild conditions and yields the desired aldehyde product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

8-Methoxyquinoline-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

8-Methoxyquinoline-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Methoxyquinoline-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes and receptors, modulating their activity. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic residues in proteins, potentially leading to inhibition or activation of enzymatic functions .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloroquinoline-3-carbaldehyde
  • 8-Hydroxyquinoline-3-carbaldehyde
  • 2-Methoxyquinoline-3-carbaldehyde

Uniqueness

8-Methoxyquinoline-3-carbaldehyde is unique due to the presence of both a methoxy group and an aldehyde group on the quinoline ring. This combination imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives .

Properties

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

8-methoxyquinoline-3-carbaldehyde

InChI

InChI=1S/C11H9NO2/c1-14-10-4-2-3-9-5-8(7-13)6-12-11(9)10/h2-7H,1H3

InChI Key

HDDHMFWOMKQSGB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=CC(=CN=C21)C=O

Origin of Product

United States

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